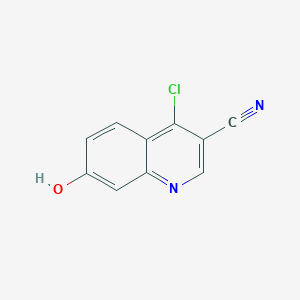4-Chloro-7-hydroxyquinoline-3-carbonitrile
CAS No.: 1017788-66-7
Cat. No.: VC2902487
Molecular Formula: C10H5ClN2O
Molecular Weight: 204.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1017788-66-7 |
|---|---|
| Molecular Formula | C10H5ClN2O |
| Molecular Weight | 204.61 g/mol |
| IUPAC Name | 4-chloro-7-hydroxyquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C10H5ClN2O/c11-10-6(4-12)5-13-9-3-7(14)1-2-8(9)10/h1-3,5,14H |
| Standard InChI Key | ATENTCYDIFPJRQ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=CN=C2C=C1O)C#N)Cl |
| Canonical SMILES | C1=CC2=C(C(=CN=C2C=C1O)C#N)Cl |
Introduction
Chemical Structure and Properties
4-Chloro-7-hydroxyquinoline-3-carbonitrile (CAS: 1017788-66-7) is a heterocyclic compound characterized by its quinoline scaffold with specific functional group modifications . The compound has a molecular formula of C10H5ClN2O and a molecular weight of 204.61 g/mol .
Physical and Chemical Properties
The compound's key properties are summarized in the following table:
The structure contains a quinoline core with a chloro group at position 4, a hydroxy group at position 7, and a carbonitrile (cyano) group at position 3. These functional groups confer specific chemical properties and reactivity patterns to the molecule.
Synthesis Methods
The synthesis of 4-Chloro-7-hydroxyquinoline-3-carbonitrile typically involves multi-step organic reactions. Based on synthesis methods for related compounds, several approaches can be identified.
General Synthetic Route
The synthesis typically follows these key steps:
-
Formation of the quinoline core structure
-
Introduction of the cyano group at position 3
-
Chlorination at position 4
-
Introduction or modification of the hydroxy group at position 7
Chemical Reactivity
The chemical reactivity of 4-Chloro-7-hydroxyquinoline-3-carbonitrile is primarily determined by its functional groups.
Reactivity of the Chloro Group
The chloro group at position 4 is particularly reactive toward nucleophilic substitution:
-
Reaction with amines: The chloro group can be replaced by amino groups to form 4-aminoquinoline derivatives
-
Reaction with thiols: Nucleophilic substitution with thiol compounds can yield 4-thioalkylquinoline derivatives
-
Reaction with azides: Treatment with sodium azide can lead to 4-azidoquinoline-3-carbonitriles, which can be further transformed
Reactivity of Other Functional Groups
-
The hydroxy group at position 7 can undergo various reactions:
-
O-alkylation to form ethers
-
Oxidation to form quinones
-
Esterification with carboxylic acids
-
-
The carbonitrile group offers additional reactive sites:
-
Hydrolysis to carboxylic acids
-
Reduction to amines
-
Condensation reactions with various nucleophiles
-
| Related Quinoline Derivative | Target Organisms | Activity Level |
|---|---|---|
| 7-Chloro-4-thioalkylquinolines | Gram-positive bacteria | Moderate to high |
| 4-Aminoquinoline-3-carbonitriles | Gram-negative bacteria | Low to moderate |
| Various quinoline-3-carbonitriles | Fungal species | Variable |
This suggests that 4-Chloro-7-hydroxyquinoline-3-carbonitrile may possess similar antimicrobial properties, though direct experimental verification is required .
Anticancer Activity
Quinoline derivatives structurally similar to 4-Chloro-7-hydroxyquinoline-3-carbonitrile have shown promising anticancer activities:
A study on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated cytotoxic activity against multiple human cancer cell lines. For example, these compounds showed effective antiproliferative activity against leukemic and colorectal cancer cells compared to non-cancerous MRC-5 cells .
At higher concentrations (5 × IC50) against the CCRF-CEM cancer cell line, researchers observed:
-
Accumulation of cells in the G0/G1 cell phase
-
Inhibition of DNA and RNA synthesis
These findings suggest that 4-Chloro-7-hydroxyquinoline-3-carbonitrile may possess similar anticancer properties, though specific testing is necessary.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity provides insight into the potential applications of 4-Chloro-7-hydroxyquinoline-3-carbonitrile.
Comparison with Related Compounds
The following table compares 4-Chloro-7-hydroxyquinoline-3-carbonitrile with structurally related compounds:
These structural comparisons suggest that 4-Chloro-7-hydroxyquinoline-3-carbonitrile occupies a unique position within the quinoline derivative chemical space, potentially offering distinctive biological activities.
Key Structure-Activity Insights
Based on studies of related compounds:
-
The chloro group at position 4 serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse substituents
-
The hydroxy group at position 7 affects the compound's polarity and hydrogen-bonding capabilities
-
The cyano group at position 3 contributes to the compound's electron-withdrawing properties and can enhance reactivity and biological interactions
Applications in Pharmaceutical Research
4-Chloro-7-hydroxyquinoline-3-carbonitrile has potential applications in pharmaceutical research and development.
As a Synthetic Intermediate
This compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications:
-
The reactive chloro group at position 4 allows for the introduction of various substituents, such as amino or thio groups, which can enhance biological activity
-
The hydroxy group at position 7 provides a site for further functionalization
-
The cyano group can be transformed into various functional groups, including amides, carboxylic acids, and amines
Current Research and Future Perspectives
Current research on 4-Chloro-7-hydroxyquinoline-3-carbonitrile and structurally related compounds points to several promising directions for future investigation.
Research Gaps
Several areas require further exploration:
-
Comprehensive evaluation of the biological activities of 4-Chloro-7-hydroxyquinoline-3-carbonitrile
-
Structure-activity relationship studies involving systematic modifications of the compound
-
Detailed mechanistic investigations of its interactions with biological targets
-
Optimization of synthesis routes to improve yield and purity
Future Research Directions
Potential future research directions include:
-
Development of targeted drug delivery systems incorporating this compound or its derivatives
-
Investigation of synergistic effects with established therapeutic agents
-
Exploration of novel applications beyond traditional pharmaceutical uses
-
Green chemistry approaches to its synthesis and derivatization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume